GP-pNA, Chromogenic Substrate
CAS No.: 103213-34-9
Cat. No.: VC20746127
Molecular Formula: C13H17ClN4O4
Molecular Weight: 328.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103213-34-9 |
|---|---|
| Molecular Formula | C13H17ClN4O4 |
| Molecular Weight | 328.75 g/mol |
| IUPAC Name | 1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H |
| Standard InChI Key | VBBFIBMVFSUUBP-MERQFXBCSA-N |
| SMILES | C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
| Canonical SMILES | C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Properties and Structure
GP-pNA, Chromogenic Substrate is chemically identified as glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride with the molecular formula C₁₃H₁₇ClN₄O₄ and a molecular weight of 328.75 g/mol . This compound is registered under the CAS number 103213-34-9 and is known by several synonyms including Gly-Pro p-nitroanilide hydrochloride, H-Gly-Pro-pNA, and 1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride . Physically, GP-pNA appears as a light yellow to yellow crystalline solid that requires storage at -20°C to maintain stability . The compound exhibits good solubility in multiple solvents, including DMF, DMSO, and ethanol at concentrations of approximately 30 mg/ml, while in PBS (pH 7.2) it dissolves at 10 mg/ml and in water at 50 mg/ml . This diverse solubility profile contributes to its versatility in various experimental conditions and assay systems.
The structural configuration of GP-pNA features a glycine-proline dipeptide backbone coupled with a p-nitroanilide group, which serves as the chromogenic component of the molecule . This specific molecular arrangement is crucial for its function as it allows for targeted recognition by prolyl peptidases. The presence of the p-nitroanilide group is particularly significant as it produces the colorimetric response upon enzymatic hydrolysis, enabling quantitative measurements of enzyme activity. The hydrochloride salt form enhances the compound's stability and solubility properties, making it more suitable for laboratory applications across diverse experimental conditions.
Mechanism of Action
The functionality of GP-pNA as a chromogenic substrate is based on its specific interaction with prolyl peptidases, particularly dipeptidyl peptidase IV (DPPIV) and related enzymes. When these enzymes hydrolyze GP-pNA, they cleave the bond between the proline residue and the p-nitroanilide group, resulting in the release of free p-nitroaniline . This released p-nitroaniline produces a yellow color that can be accurately monitored spectrophotometrically at wavelengths between 405-410 nm . The intensity of this yellow coloration is directly proportional to the enzymatic activity, allowing researchers to quantitatively assess the rate and efficiency of enzymatic reactions.
The specificity of GP-pNA for prolyl peptidases derives from its dipeptide structure containing proline in the P1 position, which is a critical requirement for recognition by these enzymes . This structural characteristic ensures that GP-pNA is selectively cleaved by the target enzymes, minimizing interference from other proteases. The reaction kinetics observed with GP-pNA have been extensively validated in numerous studies, confirming its reliability as a standard substrate for assessing DPPIV activity . The enzymatic hydrolysis of GP-pNA follows Michaelis-Menten kinetics, allowing for detailed analysis of enzyme-substrate interactions and inhibition patterns.
Enzyme Specificity Profile
GP-pNA demonstrates remarkable specificity as a substrate for a diverse range of prolyl peptidases. It primarily serves as a chromogenic substrate for CD26 (dipeptidyl peptidase IV, DPIV, DPPIV), but also exhibits reactivity with several other enzymes including DPP7/II, DPRP1 (DPP8), DPRP2 (DPP9), FAP, Angiotensinase C (PCP/PRCP), and PREP/POP . This broad yet specific enzyme recognition profile makes GP-pNA a versatile tool for investigating various prolyl peptidase activities in different biological systems and contexts. The differential rates of GP-pNA hydrolysis by these enzymes can provide valuable insights into their relative abundances and activities in biological samples.
Studies have demonstrated excellent correlation between GP-pNA hydrolysis rates and enzyme expression levels determined by other methods such as RT-PCR . For instance, in a comparative study of cancer cell lines, GP-pNA hydrolysis showed a strong correlation (r² = 0.96) with DPPIV expression levels measured by RT-PCR, confirming the reliability of this substrate for quantitative enzyme assessment . Furthermore, the specificity of GP-pNA for DPPIV and related enzymes is evidenced by inhibition studies using diprotin A, a selective DPPIV inhibitor, which typically achieves approximately 95% inhibition of GP-pNA hydrolysis in cell homogenates expressing DPPIV . This high degree of specificity and correlation with alternative measurement techniques underscores the value of GP-pNA as a reliable tool for enzyme activity assessment.
Applications in Research
Enzyme Activity Measurement
GP-pNA serves as an essential tool for measuring prolyl peptidase activity in diverse biological systems, ranging from purified enzymes to complex cellular extracts and biological fluids . The straightforward spectrophotometric detection method, coupled with the high specificity of GP-pNA for target enzymes, makes it particularly valuable for quantitative enzyme assays. In typical enzyme activity measurements, GP-pNA is used at concentrations of approximately 1 mM, and the absorbance is monitored at 405-410 nm over defined time intervals . The resulting data can be analyzed to determine reaction rates, enzyme kinetics parameters, and the effects of various experimental conditions on enzyme activity.
In cancer research, GP-pNA has been extensively employed to assess DPPIV activity across different cell lines, revealing significant variations in enzyme expression and activity profiles . For example, studies have shown that HepG2 and Caco-2 cells exhibit high DPPIV activity (approximately 20 pmol/min/μg protein), while SK-MEL-5 cells display substantially lower activity (1.3 pmol/min/μg protein) . These differences in enzyme activity correlate with cellular phenotypes and disease characteristics, providing valuable insights into the role of prolyl peptidases in pathological processes. The standardized nature of GP-pNA assays facilitates reliable comparisons between different laboratories and experimental systems, contributing to the reproducibility and robustness of research findings.
Inhibitor Screening and Characterization
One of the most significant applications of GP-pNA is in the screening and characterization of prolyl peptidase inhibitors, which have substantial therapeutic potential in various conditions including diabetes, cancer, and inflammatory disorders. The well-defined kinetics of GP-pNA hydrolysis provides an excellent basis for inhibitor studies, allowing researchers to determine inhibition constants, mechanisms, and structure-activity relationships . In a typical inhibitor screening assay, potential inhibitors are pre-incubated with the target enzyme before adding GP-pNA, and the reduction in p-nitroaniline formation is quantified as a measure of inhibitory activity.
The utility of GP-pNA in inhibitor studies is exemplified by research using diprotin A, a known DPPIV inhibitor, which demonstrates approximately 95% inhibition of GP-pNA hydrolysis in cancer cell homogenates . This high level of inhibition confirms both the specificity of the substrate and the potency of the inhibitor. Similar approaches have been employed to identify and characterize novel inhibitors with potential therapeutic applications, particularly in the development of DPPIV inhibitors for type 2 diabetes treatment. The standardized nature of GP-pNA-based assays facilitates high-throughput screening of compound libraries, accelerating the drug discovery process and contributing to the development of clinically important medications.
Cancer Research Applications
GP-pNA has emerged as a valuable tool in cancer research, particularly for investigating the role of prolyl peptidases in tumor biology and for developing targeted therapeutic strategies. Studies have utilized GP-pNA to characterize DPPIV activity across diverse cancer cell lines, revealing significant variations that correlate with tumor types and progression states . This differential enzyme activity has potential implications for cancer diagnosis, prognosis, and treatment response prediction. For instance, the marked differences in DPPIV activity between HepG2, Caco-2, and SK-MEL-5 cells, as assessed using GP-pNA, reflect underlying biological variations that may influence tumor behavior and therapeutic vulnerabilities .
Beyond characterizing baseline enzyme activity, GP-pNA has been instrumental in investigating the potential of DPPIV as a target for prodrug activation strategies in cancer therapy. Research employing GP-Mel, a DPPIV-activated melphalan prodrug, has demonstrated differential cytotoxicity based on DPPIV expression levels in target cells . This approach exemplifies how understanding enzyme activity, initially characterized using GP-pNA, can translate into novel therapeutic strategies. The correlation between GP-pNA hydrolysis rates and cellular responses to enzyme-activated prodrugs validates the relevance of this substrate in translational cancer research and highlights its potential contribution to personalized medicine approaches based on enzyme expression profiles.
Experimental Methodologies
Standard Assay Protocols
The utilization of GP-pNA in research settings typically follows standardized protocols that ensure reliability and reproducibility of results. A commonly employed methodology involves preparing cell or tissue homogenates in appropriate buffer systems, followed by incubation with GP-pNA at a final concentration of approximately 1 mM . The enzymatic hydrolysis is then monitored by measuring absorbance at 405-410 nm over time, typically using a microplate reader for high-throughput applications . The rate of p-nitroaniline formation, calculated from the change in absorbance, provides a direct measure of enzyme activity, which can be normalized to protein content or cell number to facilitate comparisons across different samples.
For inhibitor studies, the standard protocol is modified to include a pre-incubation step with the potential inhibitor before adding GP-pNA . The degree of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. This approach can be adapted for IC₅₀ determinations by testing a range of inhibitor concentrations. In more complex biological systems, additional controls and modifications may be necessary to account for potential interfering factors or non-specific hydrolysis. The flexibility of GP-pNA-based assays allows for customization to specific research questions while maintaining the fundamental principles of the enzymatic detection system.
Data Analysis and Interpretation
The analysis of data generated from GP-pNA assays requires careful consideration of several factors to ensure accurate interpretation of results. Typically, the absorbance readings are converted to concentration values using a standard curve generated with known concentrations of p-nitroaniline . The resulting enzyme activity can be expressed in various units, such as pmol/min/μg protein, to facilitate comparisons across different experimental systems . Statistical analyses are essential for evaluating the significance of observed differences between experimental groups and for correlating enzyme activity with other biological parameters.
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